Moexipril metil éster

Descripción general

Descripción

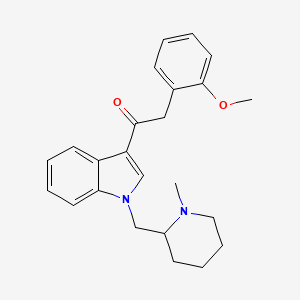

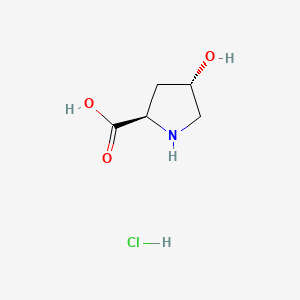

Moexipril methyl ester, also known as Moexipril Methyl Ester, is a chemical compound with the molecular formula C26H32N2O7.ClH and a molecular weight of 521.002 . This compound is widely used in scientific research due to its remarkable properties, making it suitable for various applications, including drug discovery, material science, and nanotechnology.

Aplicaciones Científicas De Investigación

Moexipril methyl ester is extensively used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and molecular biology experiments.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of advanced materials and nanotechnology.

Mecanismo De Acción

Target of Action

Moexipril methyl ester, also known as UNII-XU16D225SC, is a prodrug for moexiprilat . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Moexipril methyl ester is a prodrug that is metabolized in the liver to form the pharmacologically active compound moexiprilat . It has a bioavailability of 13-22% . The peak plasma concentration of moexiprilat is achieved within about 1.5 hours . The elimination half-life of the active metabolite is between 2-9 hours . It is excreted 50% in the feces and 13% in the urine .

Action Environment

The action of moexipril methyl ester can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the presence of food in the stomach . Furthermore, its effectiveness can be influenced by the patient’s age, liver function, and kidney function . It is generally well-tolerated in elderly patients with hypertension .

Análisis Bioquímico

Biochemical Properties

Moexipril methyl ester interacts with ACE, a key enzyme in the renin-angiotensin system . The interaction between moexiprilat and ACE inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This interaction leads to the relaxation and widening of blood vessels, which helps lower high blood pressure .

Cellular Effects

Moexipril methyl ester has significant effects on various types of cells and cellular processes. By inhibiting ACE and reducing the levels of angiotensin II, it influences cell function by altering cell signaling pathways . This can impact gene expression and cellular metabolism, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of Moexipril methyl ester involves its conversion to moexiprilat, which inhibits ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II . The reduction in angiotensin II levels results in vasodilation, which lowers blood pressure .

Temporal Effects in Laboratory Settings

The effects of Moexipril methyl ester change over time in laboratory settings. After oral administration, it is rapidly converted to moexiprilat, the active metabolite . The bioavailability of moexiprilat is about 13% compared to intravenous moexipril

Dosage Effects in Animal Models

The effects of Moexipril methyl ester vary with different dosages in animal models . Studies using animal models of hypertension indicated that moexipril had similar ACE inhibitory activity to another ACE inhibitor, enalapril . Single doses of moexipril 7.5 or 15mg reduced diastolic and systolic blood pressure throughout a 24-hour post-dose period in patients with essential hypertension .

Metabolic Pathways

Moexipril methyl ester is involved in the renin-angiotensin system metabolic pathway . It is metabolized in the liver to form moexiprilat, which then inhibits ACE . This inhibition disrupts the conversion of angiotensin I to angiotensin II, altering the metabolic flux and levels of these metabolites .

Transport and Distribution

The transport and distribution of Moexipril methyl ester within cells and tissues are complex processes that involve its conversion to moexiprilat

Subcellular Localization

As a prodrug, it is metabolized in the liver to form moexiprilat

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Moexipril methyl ester involves multiple steps, including the esterification of Moexipril with methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Moexipril methyl ester follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities, making the compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Moexipril methyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Moexipril: A related compound with similar structural features but different functional groups.

Enalapril: Another ester derivative used in similar applications.

Lisinopril: A structurally related compound with distinct pharmacological properties.

Uniqueness

Moexipril methyl ester stands out due to its unique ester functional group, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug discovery to material science, makes it a valuable compound in scientific research.

Propiedades

IUPAC Name |

(3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H/t16-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMJBPJKREJGZ-GQRDWQEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-17-2 | |

| Record name | Moexipril methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356841172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOEXIPRIL METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU16D225SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)

![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)

![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)